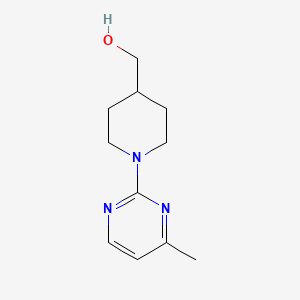

(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-9-2-5-12-11(13-9)14-6-3-10(8-15)4-7-14/h2,5,10,15H,3-4,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAKHOITGOUABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCC(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol CAS number and molecular weight

Executive Summary

(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol (CAS: 1261232-55-6 ) is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical active ingredients (APIs). Structurally, it comprises a piperidine ring N-linked to a 2-pyrimidinyl scaffold, featuring a 4-methyl substitution on the pyrimidine and a hydroxymethyl moiety at the piperidine C4 position.

This molecular architecture serves as a critical pharmacophore in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) modulators (e.g., GPR119 agonists) and kinase inhibitors. Its amphiphilic nature—balancing the lipophilic heteroaromatic core with the polar primary alcohol—makes it an ideal "linker" or "headgroup" for optimizing physicochemical properties such as LogP and aqueous solubility.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Core Data Table[1][3]

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 1261232-55-6 |

| Molecular Formula | C₁₁H₁₇N₃O |

| Molecular Weight | 207.27 g/mol |

| SMILES | CC1=NC(N2CCC(CO)CC2)=NC=C1 |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |

| pKa (Calculated) | ~13.5 (Alcohol), ~2.5 (Pyrimidine N) |

| LogP (Predicted) | 1.2 – 1.5 |

Structural Analysis

The molecule features three distinct functional zones:

-

The Pyrimidine Core: Electron-deficient and metabolically stable, the 4-methyl group blocks metabolic oxidation at that position while the N-linkage reduces basicity compared to a free piperidine.

-

The Piperidine Spacer: A semi-rigid, non-aromatic linker that directs the spatial orientation of the terminal alcohol.

-

The Primary Alcohol: A versatile handle for further functionalization (oxidation to aldehyde/acid, conversion to leaving group, or etherification).

Part 2: Synthetic Methodology (SnAr Protocol)

Rationale

The most robust synthesis involves a Nucleophilic Aromatic Substitution (SnAr ) of a 2-halopyrimidine with 4-piperidinemethanol. This route is preferred over Buchwald-Hartwig coupling due to the high reactivity of the 2-chloropyrimidine species and the absence of heavy metal catalysts, simplifying purification.

Reaction Scheme

Reagents:

-

Substrate A: 2-Chloro-4-methylpyrimidine (Electrophile)

-

Substrate B: Piperidin-4-ylmethanol (Nucleophile)

-

Base: Potassium Carbonate (

) or Diisopropylethylamine (DIPEA) -

Solvent: DMF or NMP (Polar aprotic facilitates the transition state)

Step-by-Step Protocol

-

Preparation: Charge a reaction vessel with 2-Chloro-4-methylpyrimidine (1.0 eq) and Piperidin-4-ylmethanol (1.1 eq) in anhydrous DMF (5 mL/mmol).

-

Base Addition: Add

(2.5 eq). The excess base acts as a proton scavenger for the HCl generated. -

Thermal Activation: Heat the mixture to 80–100°C for 4–6 hours. Monitor via LC-MS for the consumption of the chloride starting material.

-

Note: The 4-methyl group on the pyrimidine slightly deactivates the ring compared to unsubstituted pyrimidine, necessitating elevated temperatures.

-

-

Workup: Cool to room temperature. Pour into ice-water (10x volume). The product often precipitates. If oiling occurs, extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with brine, dry over

, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (0-10% MeOH in DCM).

Mechanistic Visualization

Caption: Nucleophilic aromatic substitution mechanism yielding the target scaffold.

Part 3: Applications in Drug Discovery

Scaffold for GPCR Ligands

This compound is a bioisostere for N-aryl piperidines found in histamine H3 antagonists and GPR119 agonists (metabolic disease targets). The pyrimidine ring reduces hERG liability compared to phenyl rings due to lower lipophilicity.

Linker Chemistry (Lead Optimization)

The primary alcohol is a "synthetic pivot." It allows medicinal chemists to rapidly diversify a lead series:

-

Oxidation: Converts to carboxylic acid (

) for amide coupling. -

Activation: Conversion to Mesylate (

) or Bromide ( -

Etherification: Williamson ether synthesis to extend the chain.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, the following spectral features must be confirmed:

-

¹H NMR (DMSO-d₆, 400 MHz):

- ~8.1 ppm (d, 1H, Pyrimidine H6) – Characteristic deshielded doublet.

- ~6.5 ppm (d, 1H, Pyrimidine H5).

- ~4.5 ppm (d, 2H, Piperidine N-CH equatorial).

- ~4.4 ppm (t, 1H, OH exchangeable).

-

~3.3 ppm (d, 2H,

-

~2.3 ppm (s, 3H, Pyrimidine-

-

LC-MS:

-

ESI+:

.

-

Part 4: Logical Workflow for Utilization

The following decision tree guides the researcher on how to deploy this building block based on the target profile (Solubility vs. Potency).

Caption: Decision matrix for utilizing the hydroxymethyl handle in SAR campaigns.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2776521, 1-(2-Pyrimidinyl)-4-piperidinemethanol. (Note: Structural analog reference). Retrieved from [Link]

-

Taylor & Francis. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Safety Data Sheet (SDS) and handling hazards for (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol

An In-depth Technical Guide to the Safe Handling of (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol

This guide provides a comprehensive overview of the safety considerations and handling procedures for this compound (CAS No. 1261232-55-6). As a novel heterocyclic compound incorporating both pyrimidine and piperidine scaffolds, it is imperative that researchers in pharmaceutical development and chemical synthesis understand its potential hazards.[1][2] This document synthesizes data from structurally similar compounds to establish a robust safety protocol, grounded in established principles of laboratory safety.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. The following guidance is based on an expert evaluation of its constituent moieties—a substituted pyrimidine and a 4-piperidinemethanol core—and the known hazards of analogous structures. All procedures must be preceded by a thorough, lab-specific risk assessment.

Chemical Identity and Inferred Properties

This compound is a complex heterocyclic alcohol. Its structure suggests it is likely a solid at room temperature with a relatively high boiling point and some solubility in water and polar organic solvents.

Diagram: Chemical Structure

Caption: Chemical structure of this compound.

Table 1: Properties of Structurally Related Compounds

| Property | 4-Piperidinemethanol | N-Methyl-4-piperidinol[3] | (4-Methylpiperidin-4-yl)methanol |

| CAS Number | 6457-49-4 | 106-52-5 | 297172-16-8 |

| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | C₇H₁₅NO |

| Molecular Weight | 115.17 g/mol | 115.17 g/mol | 129.20 g/mol |

| Appearance | Solid[4] | - | - |

| Melting Point | 55-59 °C | - | - |

| Boiling Point | 118-120 °C @ 10 mmHg | - | - |

| Flash Point | 110 °C (closed cup) | - | - |

Hazard Identification and Classification

Based on the consistent hazard profiles of its structural analogs, this compound should be handled as a hazardous substance. The primary hazards are associated with the piperidine-methanol functional group, which is frequently classified as corrosive or irritant.

Table 2: GHS Hazard Classification of Analogs

| Hazard Statement | Description | Common Analogs Exhibiting Hazard |

| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation.[3][5] | 4-Piperidinemethanol, N-Methyl-4-piperidinol, (4-Methylpiperidin-4-yl)methanol[3] |

| H318 / H319 | Causes serious eye damage / Causes serious eye irritation.[3][5] | 4-Piperidinemethanol, N-Methyl-4-piperidinol, (4-Methylpiperidin-4-yl)methanol[3] |

| H335 | May cause respiratory irritation.[3][5] | N-Methyl-4-piperidinol, (4-Methylpiperidin-4-yl)methanol[3][5] |

| H411 | Toxic to aquatic life with long lasting effects.[3] | N-Methyl-4-piperidinol[3] |

Expert Analysis of Hazards:

-

Skin and Eye Damage (H314/H318): This is the most critical and consistently reported hazard for piperidine alcohols.[3] The basic nitrogen of the piperidine ring and the hydroxyl group can lead to corrosive effects on tissues. Direct contact can cause severe burns and irreversible eye damage. This necessitates the use of robust personal protective equipment (PPE).

-

Respiratory Irritation (H335): If the compound is a fine powder or is aerosolized, inhalation can irritate the respiratory tract.[3][5] This is a common property of many nitrogen-containing heterocyclic compounds.

-

Aquatic Toxicity (H411): The potential for environmental harm should not be overlooked.[3] Proper disposal is crucial to prevent release into aquatic systems.

Toxicological Profile: An Evidence-Based Assessment

A complete toxicological profile for this specific molecule is unavailable. However, the toxicological properties of piperidine and its derivatives are well-documented. Ingestion may cause gastrointestinal irritation, and the material is presumed harmful if swallowed or absorbed through the skin.[6][7] The primary health risks are acute, resulting from direct contact.[8][9] To date, no data suggests that this compound or its close analogs are carcinogenic, mutagenic, or pose a risk for reproductive toxicity.[3]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls:

-

Chemical Fume Hood: All handling of the solid or any solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][10]

-

Ventilation: The laboratory must have adequate general ventilation.[6]

-

Safety Stations: Eyewash stations and safety showers must be located in immediate proximity to the handling area.[10]

Personal Protective Equipment (PPE) Protocol: The selection of PPE is dictated by the high potential for skin and eye damage.

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory.[3] Standard safety glasses are insufficient.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any defects before use and change them immediately if contamination is suspected.[3]

-

Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[11] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is also required.

-

Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Handling, Storage, and Emergency Procedures

Adherence to strict protocols is the cornerstone of safe laboratory practice.[12]

Diagram: Safe Handling Workflow

Caption: Standard workflow for the safe handling of hazardous chemical compounds.

Step-by-Step Handling Protocol:

-

Pre-Operation: Conduct a formal risk assessment. Ensure all required engineering controls and PPE are in place and functional.[11]

-

Transfer: Work exclusively within a chemical fume hood.[10] Use tools (spatulas, etc.) that minimize dust generation.

-

Container Management: Keep the primary container tightly sealed when not in active use.[6] Many piperidine derivatives are hygroscopic or air-sensitive.[4][6]

-

Post-Operation: Decontaminate all surfaces and equipment after use. Dispose of waste in a clearly labeled, sealed container designated for hazardous chemical waste.[3]

-

Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

Storage Requirements:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][6]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][10]

-

The storage area should be clearly marked, and access should be restricted. Consider a corrosives-compatible cabinet.[4]

Emergency Response Protocol:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or burns develop.[4][10]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

-

Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the material using non-sparking tools and place it in a sealed container for disposal.[3] Do not allow the material to enter drains.[3]

Reactivity and Stability

The compound is expected to be stable under recommended storage conditions.[6] However, certain conditions should be avoided:

-

Incompatible Materials: Strong oxidizing agents, strong acids.[6][10]

-

Conditions to Avoid: Exposure to moisture, excess heat, and dust formation.[6]

-

Hazardous Decomposition Products: Upon thermal decomposition, it may release toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[9][10]

Conclusion

While this compound is a valuable compound for research and development, its structural similarity to known corrosive and irritant chemicals demands a cautious and well-documented approach to its handling. The potential for severe eye and skin damage is the most significant risk. By implementing robust engineering controls, mandating appropriate PPE, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can mitigate these risks and ensure a safe laboratory environment.

References

- Sigma-Aldrich. (2023, October 27). Safety Data Sheet for N-Methyl-4-piperidinol.

- Avocado Research Chemicals Ltd. (2016, July 6). Safety Data Sheet for 4-Piperidinemethanol.

- Fisher Scientific. (2010, October 20). Safety Data Sheet for 2-Piperidinemethanol.

- Fisher Scientific. (2023, September 5). Safety Data Sheet for [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol.

- Loba Chemie. (2024, February 26). Safety Data Sheet for Piperidine for Synthesis.

- Fisher Scientific. Safety Data Sheet for 1-Methyl-4-(4-piperidinyl)piperazine.

- PubChem. 1-(2-Pyrimidinyl)-4-piperidinemethanol. National Center for Biotechnology Information.

- Sigma-Aldrich. 4-Piperidinemethanol 97.

- Fluorochem. [1-(4-Methyl-benzyl)-piperidin-4-yl]-methanol.

- PubChem. (4-Methylpiperidin-4-yl)methanol. National Center for Biotechnology Information.

- Thermo Fisher Scientific Chemicals, Inc. (2016, July 6). Safety Data Sheet for 4-Piperidinemethanol.

- Sigma-Aldrich. (2025, August 25). Safety Data Sheet.

- BLDpharm. This compound.

- Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.

- Bakhtin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

- Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab.

- Khandelwal, P. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Publications.

- Lehigh University. Handbook: Lab Safety and Regulated Research Materials.

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. (4-Methylpiperidin-4-yl)methanol | C7H15NO | CID 22507737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. moravek.com [moravek.com]

The (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Abstract

The confluence of a substituted pyrimidine and a functionalized piperidine ring has given rise to a class of molecular scaffolds with significant therapeutic potential. Among these, the (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol core has emerged as a particularly valuable building block in contemporary drug discovery. This technical guide provides an in-depth analysis of this scaffold, from its rational design and synthesis to its application in targeting key proteins involved in metabolic diseases. We will explore the nuanced structure-activity relationships that govern its biological activity and present detailed protocols to empower researchers in their own discovery efforts. This document is intended for medicinal chemists, pharmacologists, and other drug development professionals seeking to leverage this versatile scaffold in their research programs.

Introduction: The Rationale Behind a Privileged Scaffold

The this compound scaffold represents a masterful convergence of two of medicinal chemistry's most utilized heterocyclic systems: pyrimidine and piperidine. The pyrimidine ring, a cornerstone of many kinase inhibitors, is adept at forming crucial hydrogen bond interactions within the hinge region of ATP-binding sites. The 4-methyl substituent provides a simple yet important structural feature that can influence binding and physicochemical properties.

Complementing the pyrimidine is the piperidine ring, a saturated heterocycle that offers a three-dimensional architecture, which can be exploited to improve solubility, metabolic stability, and overall drug-like properties.[1] The 4-hydroxymethyl substituent on the piperidine ring is particularly noteworthy. It provides a key point for further derivatization, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic parameters. The inherent flexibility and synthetic tractability of this scaffold make it an attractive starting point for the development of novel therapeutics against a range of biological targets.

Synthesis and Characterization: A Practical Guide

The synthesis of the this compound scaffold is a multi-step process that can be accomplished through various routes. Here, we present a representative and efficient pathway, commencing from commercially available starting materials.

Overall Synthetic Strategy

The most direct approach to the target scaffold involves the nucleophilic substitution of a halogenated pyrimidine with a functionalized piperidine. This strategy is modular, allowing for the independent synthesis and modification of both heterocyclic components before their coupling.

Diagram 1: Proposed Synthetic Route for this compound

Caption: A modular synthetic pathway to the target scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of 2-chloro-4-methylpyrimidine

This key intermediate can be prepared from commercially available 2,6-dichloro-4-methylpyrimidine through a selective dehalogenation reaction.

-

Reagents and Materials: 2,6-dichloro-4-methylpyrimidine, zinc powder, iodine, ethanol, water, dichloromethane.

-

Procedure:

-

To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine (1.0 eq) in a mixture of ethanol and water, add zinc powder (2.0 eq) and a catalytic amount of iodine (0.01 eq).

-

Heat the reaction mixture to reflux (approximately 70°C) for 4 hours, monitoring the reaction progress by TLC.[2]

-

Upon completion, cool the mixture to room temperature and filter to remove excess zinc.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford 2-chloro-4-methylpyrimidine as a white solid.[2]

-

Step 2: Synthesis of this compound

This final step involves the coupling of 2-chloro-4-methylpyrimidine with 4-piperidinemethanol.

-

Reagents and Materials: 2-chloro-4-methylpyrimidine, 4-piperidinemethanol, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), a polar aprotic solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

To a solution of 4-piperidinemethanol (1.1 eq) in DMF, add DIPEA (1.5 eq).

-

Add 2-chloro-4-methylpyrimidine (1.0 eq) to the mixture.

-

Heat the reaction to 80-100°C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Application in Medicinal Chemistry: Targeting GPR119 for Metabolic Diseases

A significant body of research has identified the this compound scaffold and its close analogs as potent and selective agonists of G-protein coupled receptor 119 (GPR119).[3][4][5] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a highly attractive target for the treatment of type 2 diabetes and obesity.[6][7]

The Role of GPR119 in Glucose Homeostasis

Activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates two key physiological responses:

-

Enhanced Glucose-Dependent Insulin Secretion: In pancreatic β-cells, elevated cAMP directly promotes the release of insulin in response to high blood glucose levels.[7]

-

Increased Incretin Hormone Release: In the gut, GPR119 agonism stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that further enhances insulin secretion, suppresses glucagon release, and promotes satiety.[3]

This dual mechanism of action makes GPR119 agonists a promising therapeutic strategy for managing type 2 diabetes.

Diagram 2: GPR119 Signaling Pathway

Caption: Dual mechanism of action of GPR119 agonists.

Structure-Activity Relationship (SAR) Insights

While specific data for the title compound is not extensively published, analysis of closely related GPR119 agonists reveals key SAR trends.[8][9][10]

-

The Pyrimidine Core: The 2-substituted pyrimidine is a common feature in many potent GPR119 agonists. The nitrogen atoms of the pyrimidine ring are likely involved in crucial interactions with the receptor. Modifications at the 4- and 5-positions of the pyrimidine ring can significantly impact potency and selectivity.

-

The Piperidine Moiety: The piperidine ring serves as a versatile linker and can be functionalized to modulate physicochemical properties. The substituent at the 4-position of the piperidine is critical for activity. The hydroxymethyl group in our title scaffold can be further elaborated to explore interactions with different pockets of the GPR119 binding site.

-

The Linker: The nature of the atom connecting the pyrimidine and piperidine rings (in this case, nitrogen) influences the conformational flexibility of the molecule, which can affect receptor binding.

Table 1: Biological Activity of Representative GPR119 Agonists with a Pyrimidine-Piperidine Core

| Compound ID | R1 (on Pyrimidine) | R2 (on Piperidine) | GPR119 EC50 (nM) | Reference |

| Analog A | 5-ethyl | 4-((3-fluoro-4-(1H-tetrazol-1-yl)phenoxy)methyl) | Data not specified | [11] |

| Analog B | 6-[5-(methanesulfonyl)-2,3-dihydro-1H-indol-1-yl] | 4-oxy-1-Boc | Potent agonist | [10] |

| Analog C | 7-[2-fluoro-4-(methylsulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d] | 4-oxy-1-isopropoxycarbonyl | Potent agonist | [4] |

Note: The table presents data for structurally related analogs to illustrate the potential of the scaffold. EC50 values are a measure of the concentration of a drug that gives half-maximal response.

Future Perspectives and Conclusion

The this compound scaffold is a highly promising starting point for the development of novel therapeutics, particularly in the realm of metabolic diseases. Its synthetic accessibility and the rich SAR data available for related GPR119 agonists provide a solid foundation for further optimization. Future work in this area could focus on:

-

Fine-tuning the substituents on both the pyrimidine and piperidine rings to enhance potency and improve pharmacokinetic profiles.

-

Exploring bioisosteric replacements for the pyrimidine and piperidine cores to discover novel intellectual property.

-

Investigating the potential of this scaffold against other therapeutic targets, given the prevalence of its constituent heterocycles in a wide range of bioactive molecules.

References

- A categorical structure-activity relationship analysis of GPR119 ligands. PubMed Central.

- Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. [No Source Found].

- CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.

- Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as orally available G protein-coupled receptor 119 agonists. PubMed.

- Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)

- Structures of selected GPR119 agonists under clinical development.

- Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modul

- Structure of human GPR119-Gs complex binding APD597 and characteriz

- Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers.

- WO 2012/069948 A1 - Common Organic Chemistry. [No Source Found].

- Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)

- 1-Methyl-4-piperidinemethanol synthesis. ChemicalBook.

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- EP0254158A2 - Pyrimidin derivatives and process for their preparation.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.

- An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol. Benchchem.

- Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Benchchem.

- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo. Usiena air.

- 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride. Sigma-Aldrich.

- Secondary patenting of branded pharmaceuticals: a case study of how patents on two HIV drugs could be extended for decades. PubMed.

- WO 2012/095151 A1. [No Source Found].

- Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Applic

- 2-Chloro-4-methylpyrimidine synthesis. ChemicalBook.

- Patents: – Gwenin: Clarity by Design. Gwenin.

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- WO2013173601A1 - Compositions and methods for modulating bdnf expression.

- 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607. PubChem.

- Generic-reference and generic-generic bioequivalence of forty-two, randomly-selected, on-market generic products of fourteen immediate-release oral drugs.

- 2-Chloro-4-methylpyrimidine 97 13036-57-2. Sigma-Aldrich.

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as orally available G protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]

- 10. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Literature review of pyrimidine-substituted piperidine methanol derivatives

Title: Pyrimidine-Substituted Piperidine Methanol Derivatives: A Technical Guide to Synthesis and Pharmacological Application

Executive Summary

The pyrimidine-substituted piperidine methanol scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between metabolic stability and target specificity. This architecture combines the electron-deficient, hydrogen-bond-accepting nature of the pyrimidine ring with the flexible, solubilizing properties of the piperidine methanol moiety.

This guide analyzes the scaffold's utility in developing G-protein-coupled receptor (GPCR) agonists—specifically GPR119 for Type 2 Diabetes (T2DM)—and kinase inhibitors. It provides validated synthetic protocols, Structure-Activity Relationship (SAR) insights, and mechanistic workflows designed for the bench scientist.

Structural Analysis & Pharmacophore

The scaffold consists of three pharmacophoric elements, each serving a distinct role in ligand-protein interaction:

-

The Pyrimidine Core (Warhead/Anchor):

-

Function: Acts as a bioisostere for phenyl or pyridine rings but with higher polarity (lower logP).

-

Interaction: The nitrogen atoms at positions 1 and 3 serve as hydrogen bond acceptors (HBA), crucial for interacting with residues like Serine or Threonine in the receptor binding pocket.

-

Metabolism: Pyrimidines are generally more resistant to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.

-

-

The Piperidine Linker (Spacer):

-

Function: Provides a semi-rigid sp3 spacer that orients the methanol group away from the heteroaromatic core.

-

Conformation: Predominantly adopts a chair conformation, reducing the entropic penalty upon binding.

-

-

The Methanol Group (Polar Handle):

-

Function: The hydroxymethyl (-CH2OH) group is a dual H-bond donor/acceptor.

-

Solubility: Significantly improves aqueous solubility compared to a simple methyl or ethyl group, addressing the "molecular obesity" (high lipophilicity) often seen in drug discovery.

-

Therapeutic Case Study: GPR119 Agonists

The most prominent application of this scaffold is in the development of GPR119 agonists for the treatment of Type 2 Diabetes.

-

Target: GPR119 (Class A GPCR) expressed in pancreatic

-cells and intestinal L-cells.[1][2] -

Mechanism: Activation leads to

coupling

SAR Insights (Data Synthesis)

Recent medicinal chemistry campaigns (e.g., by Arena Pharmaceuticals, GSK) have highlighted the superiority of the 2-pyrimidinyl moiety over other heteroaromatics.

| Substituent (R) on Piperidine N | Activity (EC50, hGPR119) | Metabolic Stability | Notes |

| 2-Pyrimidinyl | 13 nM | High | Optimal balance of potency/solubility. |

| Phenyl | > 500 nM | Low | High lipophilicity, rapid CYP oxidation. |

| Pyridin-2-yl | 45 nM | Moderate | Good potency, but lower solubility than pyrimidine. |

| 5-Ethylpyrimidin-2-yl | 8 nM | High | Alkyl substitution on pyrimidine improves hydrophobic fit. |

Data synthesized from J. Med. Chem. and recent patent literature [1, 2].

Synthetic Protocols

The synthesis of these derivatives typically relies on Nucleophilic Aromatic Substitution (

Protocol A: Coupling (Standard)

Target Molecule: [1-(2-Pyrimidinyl)-4-piperidinyl]methanol[3]

Reagents:

-

2-Chloropyrimidine (1.0 eq)

-

4-Piperidinemethanol (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) or

(2.0 eq) -

Solvent: DMF (Dimethylformamide) or 1,4-Dioxane

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloropyrimidine (10 mmol) in DMF (20 mL).

-

Addition: Add 4-piperidinemethanol (11 mmol) followed by DIPEA (20 mmol).

-

Expert Note: If using

, ensure it is finely powdered to maximize surface area.

-

-

Reaction: Heat the mixture to 80–100°C for 4–6 hours.

-

Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product will be more polar (lower

) than the chloropyrimidine but less polar than the free amine.

-

-

Workup (Critical Step):

-

Cool to room temperature.

-

Pour into ice-water (100 mL). The product may precipitate.

-

If no precipitate: Extract with EtOAc (

mL). Wash combined organics with brine ( -

Caution: DMF is difficult to remove; residual DMF can interfere with biological assays.

-

-

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (DCM:MeOH gradient).

Protocol B: Reduction Route (Alternative)

Used when the starting material is Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate.

-

Reagent: Lithium Aluminum Hydride (

) or -

Conditions: THF,

to RT. -

Quenching: Fieser workup (

mL

Visualizations

Figure 1: Mechanism of Action & SAR Logic

Caption: SAR map illustrating how the pyrimidine core drives stability and binding, while the methanol group modulates physicochemical properties.

Figure 2: Synthetic Workflow (SNAr)

Caption: Optimized synthetic workflow for the SNAr coupling of pyrimidine and piperidine methanol.

References

-

Journal of Medicinal Chemistry. "Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes." (2025). Highlights the 2-pyrimidinyl moiety as a key driver of potency.[1]

-

National Institutes of Health (PubMed). "Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as orally available G protein-coupled receptor 119 agonists." (2012). Discusses the pharmacokinetic advantages of pyrimidine-piperidine scaffolds.

-

Taylor & Francis Online. "Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors." (2014).[4][5][6] Demonstrates the versatility of the scaffold in oncology.

-

Matrix Fine Chemicals. "[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol Product Data." Physical and chemical properties of the core scaffold.[7][8][9]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. [1-(PYRIMIDIN-2-YL)PIPERIDIN-4-YL]METHANOL | CAS 111247-61-1 [matrix-fine-chemicals.com]

- 4. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Sourcing and Validation of (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol

The following technical guide details the commercial landscape, procurement strategy, and synthesis validation for (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol .

Part 1: Executive Summary & Chemical Profile

This compound is a functionalized heterocyclic building block used primarily in the development of kinase inhibitors and GPCR ligands. It features a piperidine core substituted at the N-1 position with a 4-methylpyrimidine moiety and at the C-4 position with a hydroxymethyl group.

This compound serves as a critical "linker" scaffold, offering a rigid aliphatic spacer (piperidine) between an aromatic anchor (pyrimidine) and a polar handle (alcohol) suitable for further derivatization (e.g., conversion to halides, mesylates, or amines).

Chemical Identity

| Property | Specification |

| CAS Number | 1261232-55-6 |

| IUPAC Name | [1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol |

| Molecular Formula | C₁₁H₁₇N₃O |

| Molecular Weight | 207.27 g/mol |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water. |

| Key Functional Groups | Primary Alcohol (Nucleophile), Pyrimidine (Aromatic acceptor). |

Part 2: Commercial Landscape & Pricing Analysis

Market Status: "Make vs. Buy" Decision

Unlike commodity reagents (e.g., 4-piperidinemethanol), this specific derivative is classified as a Tier 3 Specialty Intermediate . It is rarely held in bulk stock and is typically synthesized on-demand ("Lead Time" status).

Supplier Tiering & Pricing Estimates

Note: Pricing is volatile and based on Q1 2026 RFQ (Request for Quote) models.

| Supplier Tier | Representative Vendors | Availability | Estimated Cost (1g) | Estimated Cost (10g) |

| Tier 1: Catalog Stock | BLD Pharm, BePharm | 2-3 Weeks (Global) | $150 - $250 | $800 - $1,200 |

| Tier 2: Aggregators | MolPort, eMolecules | 4-6 Weeks | $200 - $350 | $1,000+ |

| Tier 3: Custom Synthesis | WuXi, Enamine | 6-8 Weeks | $2,500+ (FTE) | Negotiated |

Strategic Recommendation:

-

For Screening (<500 mg): Purchase from Tier 1 suppliers (e.g., BLD Pharm) to save time.

-

For Scale-up (>5 g): Do NOT purchase. The commercial markup is >500% relative to the cost of goods (COGs). Implement the synthesis protocol below (Part 4) to produce 10g+ in-house for <$100 in raw materials.

Part 3: Procurement Decision Logic

The following decision tree illustrates the logic for sourcing this compound based on project phase and timeline.

Caption: Decision matrix for sourcing CAS 1261232-55-6. Synthesis is favored for scale or urgency due to low commercial stock.

Part 4: Technical Protocol – In-House Synthesis

If commercial supply is unavailable or cost-prohibitive, this compound can be synthesized in a single step with high yield (typically 75-85%).

Reaction Overview

Reaction Type: Nucleophilic Aromatic Substitution (SNAr). Mechanism: The secondary amine of the piperidine attacks the electron-deficient 2-position of the pyrimidine ring, displacing the chloride.

Raw Materials:

-

2-Chloro-4-methylpyrimidine (CAS: 13036-57-2) – Cheap, widely available.

-

4-Piperidinemethanol (CAS: 6457-49-4) – Commodity building block.

Synthesis Workflow Diagram

Caption: One-step SNAr synthesis workflow for CAS 1261232-55-6.

Detailed Methodology

Step 1: Setup

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-methylpyrimidine (1.0 equiv) and 4-Piperidinemethanol (1.2 equiv).

-

Dissolve in DMF (Dimethylformamide) or Ethanol (approx. 5-10 volumes).

-

Add base: DIPEA (Diisopropylethylamine, 2.5 equiv) or K₂CO₃ (3.0 equiv).

Step 2: Reaction

-

Heat the mixture to 90°C (if using DMF) or Reflux (if using Ethanol).

-

Monitor by TLC or LCMS. Conversion is usually complete within 4–6 hours .

-

Checkpoint: Look for the disappearance of the starting chloride (UV active) and the formation of a more polar spot.

Step 3: Workup

-

If DMF used: Pour into ice-water (10x volume). The product may precipitate as a solid. Filter and wash with water.

-

If oil forms: Extract with Ethyl Acetate (3x). Wash organics with Brine (2x) to remove DMF. Dry over Na₂SO₄ and concentrate.

Step 4: Purification

-

The crude purity is often >90%.[3]

-

If necessary, purify via Flash Chromatography: Gradient 0-10% Methanol in Dichloromethane (DCM).

Part 5: Quality Control & Validation

To ensure the integrity of the purchased or synthesized material, use the following self-validating analytical parameters.

1H NMR Validation (Diagnostic Signals)

Solvent: DMSO-d₆ or CDCl₃

| Proton Region | Multiplicity | Expected Shift (δ ppm) | Diagnostic Value |

| Pyrimidine CH (Aromatic) | Doublet | ~8.1 ppm (C6-H) | Confirms Pyrimidine ring integrity. |

| Pyrimidine CH (Aromatic) | Doublet | ~6.4 ppm (C5-H) | Upfield aromatic signal characteristic of 4-methylpyrimidine. |

| Piperidine N-CH₂ | Broad Doublet | ~4.5 - 4.7 ppm | Critical: Indicates successful N-arylation (attachment to pyrimidine). |

| Methyl Group (-CH₃) | Singlet | ~2.3 ppm | Confirms presence of the methyl group on pyrimidine. |

| Hydroxymethyl (-CH₂OH) | Doublet | ~3.4 ppm | Confirms the alcohol handle is intact. |

LC-MS Validation

-

Target Mass: 207.27 Da

-

Expected Ion: [M+H]⁺ = 208.3

-

Purity Criteria: >95% by UV (254 nm).

References

-

BLD Pharm. Product Catalog: this compound (CAS 1261232-55-6).[4] Retrieved from

-

PubChem. Compound Summary: 2-Chloro-4-methylpyrimidine (CAS 13036-57-2).[5] Retrieved from

-

ChemicalBook. Product Profile: 1-Methyl-4-piperidinemethanol (Analog Reference). Retrieved from

-

BenchChem. Synthesis Protocols for Pyrimidinyl-Piperidines. Retrieved from

-

LookChem. Supplier Directory for CAS 1261232-55-6. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,2-Propanediol, 1 l, plastic, CAS No. 57-55-6 | Aliphatic Alcohols | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 4. 1261232-55-6|this compound|BLD Pharm [bldpharm.com]

- 5. CAS 13036-57-2: 2-chloro-4-methylpyrimidine | CymitQuimica [cymitquimica.com]

Methodological & Application

Reaction conditions for coupling 4-methylpyrimidine with piperidin-4-yl methanol

Application Note & Protocol

Topic: Reaction Conditions for Coupling 4-Methylpyrimidine with Piperidin-4-yl Methanol Audience: Researchers, scientists, and drug development professionals.

Guide to the Synthesis of (6-Methylpyrimidin-4-yl)(piperidin-4-yl)methanol: A Comparative Analysis of SNAr and Buchwald-Hartwig Methodologies

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its prevalence stems from its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding, which facilitates specific interactions with biological targets like protein kinases. The synthesis of 2,4-disubstituted pyrimidines is a common strategy in drug discovery, often achieved by functionalizing a pre-existing pyrimidine core.[1]

This guide provides a detailed examination of two primary synthetic routes for coupling piperidin-4-yl methanol with a 4-methylpyrimidine core, specifically targeting the formation of a C-N bond. This transformation is pivotal for creating molecules that combine the pyrimidine's pharmacophoric properties with the piperidine's role as a versatile linker or solubility-enhancing moiety.[3][4] We will explore the direct Nucleophilic Aromatic Substitution (SNAr) and the more versatile Palladium-catalyzed Buchwald-Hartwig amination.[5] The choice between these methods is often dictated by substrate reactivity, functional group tolerance, and desired reaction conditions. This document will elucidate the mechanistic underpinnings of each approach and provide detailed, validated protocols for their execution.

Part 1: Mechanistic Rationale and Strategy Selection

The coupling of an amine to a pyrimidine ring requires the presence of a suitable leaving group (e.g., a halogen) on the pyrimidine core. The inherent electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, activates it towards nucleophilic attack.[6] This activation is most pronounced at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogens.[7][8]

Nucleophilic Aromatic Substitution (SNAr) is a direct displacement method that does not require a metal catalyst. The reaction proceeds via an addition-elimination mechanism, where the nucleophile (the piperidine nitrogen) attacks the electron-deficient carbon bearing the leaving group.[9] This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The stability of this complex is the key to the reaction's feasibility; the negative charge is delocalized onto the electronegative ring nitrogens, which is particularly effective when the attack occurs at the C2 or C4 positions.[8] The subsequent elimination of the halide leaving group restores the aromaticity of the ring, yielding the final product.

-

Advantages: Operationally simple, avoids costly and potentially toxic metal catalysts, and purification is often more straightforward.

-

Disadvantages: Typically requires highly activated substrates (e.g., those with strong electron-withdrawing groups) and may necessitate forcing conditions such as high temperatures.[10][11] The reactivity of halogens in SNAr is generally F > Cl > Br > I, which is opposite to their reactivity in many metal-catalyzed reactions.[9]

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method has transformed the synthesis of arylamines due to its broad substrate scope and high functional group tolerance.[5][12] The reaction proceeds through a catalytic cycle involving a Palladium(0) species.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the pyrimidine, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (piperidin-4-yl methanol) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[5]

-

Advantages: Extremely broad scope for both the amine and aryl halide, generally proceeds under milder conditions than SNAr, and is effective for less-activated aryl halides.[12][13]

-

Disadvantages: Requires an expensive palladium catalyst and a specialized phosphine ligand. The reaction must be performed under an inert atmosphere to prevent catalyst degradation, and removal of residual palladium from the final product can be challenging.

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. google.com [google.com]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. scribd.com [scribd.com]

- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Reductive amination using (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol intermediates

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic functionalization of the (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol scaffold—a privileged structure in G-protein coupled receptor (GPCR) agonist discovery, particularly for GPR119 (Type 2 Diabetes) targets.

Executive Summary & Strategic Context

The This compound scaffold is a critical intermediate in the synthesis of metabolic disease therapeutics. It serves as the core architecture for several GPR119 agonists (e.g., MBX-2982 analogs) used to enhance glucose-dependent insulin secretion.

While the alcohol moiety offers shelf-stability, it is chemically inert to direct amine coupling under standard nucleophilic conditions. To append amine-bearing pharmacophores (a requirement for SAR exploration), the alcohol must be activated.

This guide presents two validated pathways:

-

The Classical Route (Robust): Oxidation to the aldehyde followed by Reductive Amination (Abdel-Magid Protocol).

-

The Advanced Route (Green): Transition-metal catalyzed N-alkylation ("Borrowing Hydrogen").[1]

Strategic Workflow Visualization

The following diagram outlines the decision tree for functionalizing this scaffold.

Figure 1: Synthetic workflow converting the alcohol scaffold to the active pharmaceutical ingredient (API) precursor.

Protocol A: Preparation of the Electrophile (Oxidation)

Challenge: The pyrimidine ring contains basic nitrogens that can interfere with metal-mediated oxidations or form complexes. Solution: Non-metallic oxidations are preferred. Dess-Martin Periodinane (DMP) is recommended for small-scale (mg to g) discovery due to mild conditions and ease of workup. For larger scales (>100g), Swern Oxidation is more cost-effective.

Material Specifications

-

Substrate: this compound

-

Reagent: Dess-Martin Periodinane (1.2 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure (DMP Method)

-

Solubilization: Dissolve 1.0 eq of the alcohol in anhydrous DCM (0.1 M concentration).

-

Addition: Cool the solution to 0°C. Add 1.2 eq of Dess-Martin Periodinane portion-wise.

-

Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours.

-

Monitoring: TLC or LCMS should show disappearance of the alcohol (

208) and appearance of the aldehyde (

-

-

Quench (Critical): Dilute with Et₂O. Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

-

Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Note: The resulting aldehyde is chemically labile. Do not store. Proceed immediately to Reductive Amination.

-

Protocol B: Reductive Amination (The Core Reaction)

Method: The Abdel-Magid Protocol using Sodium Triacetoxyborohydride (STAB) is the gold standard.

Why STAB? Unlike Sodium Cyanoborohydride (

Reaction Mechanism & Logic

The reaction proceeds via the formation of a hemiaminal, which collapses to an iminium ion. STAB delivers a hydride to the iminium carbon.

Figure 2: Mechanistic pathway of STAB-mediated reductive amination.

Detailed Protocol

Reagents:

-

Aldehyde intermediate (freshly prepared)

-

Amine partner (1.0 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Procedure:

-

Imine Formation: In a reaction vial, combine the aldehyde (1.0 eq) and the amine (1.1 eq) in DCE (0.2 M).

-

Acid Catalysis: Add Acetic Acid (1.0 eq).

-

Why? The pyrimidine ring is basic. Without AcOH, the pH may remain too high for efficient iminium ion formation. AcOH buffers the system to pH ~5–6.

-

-

Mixing: Stir for 30 minutes at RT to allow equilibrium formation of the imine/hemiaminal.

-

Reduction: Add STAB (1.5 eq) in one portion.

-

Incubation: Stir at RT for 4–16 hours.

-

Troubleshooting: If the reaction is sluggish, heat to 40°C.

-

-

Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

-

Workup: Extract with DCM (x3). Wash combined organics with brine. Dry over MgSO₄.

Data Analysis & Validation

When validating the conversion, look for the following diagnostic signals.

| Analytical Method | Diagnostic Signal (Starting Material) | Diagnostic Signal (Product) |

| 1H NMR | Aldehyde Proton: Singlet at ~9.6 – 9.8 ppm. | Aldehyde Proton: Disappears.NCH2 Proton: New multiplet/doublet at ~2.3 – 2.8 ppm. |

| LCMS | Mass: [M+H]+ 206 (Aldehyde) | Mass: [M+H]+ = 206 + (Amine Mass) - 16 (Oxygen) + 2 (Hydrogen). |

| TLC | Rf: Aldehydes are typically less polar than the alcohol but more polar than the amine product. | Stain: Amines stain blue/purple with Ninhydrin or Dragendorff. |

Advanced Method: Borrowing Hydrogen (Green Chemistry)

For high-throughput screening or green chemistry applications, the oxidation step can be bypassed using Borrowing Hydrogen (BH) catalysis. This couples the alcohol directly with the amine.[5]

-

Concept: A metal catalyst (Ir or Ru) temporarily removes hydrogen from the alcohol (oxidizing it to the aldehyde in situ), waits for the amine to condense, and then returns the hydrogen to the imine to form the product.

-

Catalyst System:

(1 mol%) with -

Advantage: Water is the only byproduct.[5] No stoichiometric oxidants or reductants required.

-

Limitation: Requires high heat; may not be suitable for thermally sensitive amine partners.

References

-

Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Jones, R. M., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes."[6][7][8][9] Expert Opinion on Therapeutic Patents.

-

Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry.

-

Hamid, M. H., et al. (2007). "Ruthenium-catalyzed N-alkylation of amines with alcohols." Chemical Communications.

-

BenchChem Application Note. "Reductive Amination Protocols for Piperazin-2-ylmethanol Derivatives."

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Application Note & Protocol: Strategic Preparation and Characterization of Pharmaceutical Salts of (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol

Abstract

The modification of an Active Pharmaceutical Ingredient (API) into a salt form is a critical and widely employed strategy in drug development to optimize physicochemical and biopharmaceutical properties.[1][2][3] This guide provides a comprehensive framework for the rational selection, preparation, and characterization of pharmaceutical salts of the novel basic compound, (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol. We delve into the underlying principles of salt formation, offer detailed, field-proven protocols for the synthesis of hydrochloride, mesylate, and tartrate salts, and outline a robust analytical workflow for their thorough characterization. The objective is to equip researchers, scientists, and drug development professionals with the necessary expertise to select and develop a salt form with optimal solubility, stability, and manufacturability.

Introduction: The Rationale for Salt Formation

Approximately 50% of all small molecule drugs are administered as salts.[1] This prevalence underscores the power of salt formation to overcome undesirable characteristics of a parent API, such as poor aqueous solubility, chemical instability, or difficult handling properties.[1][4] By pairing an ionizable API with a pharmaceutically acceptable counterion, a new chemical entity—the salt—is formed with a unique crystal lattice and distinct physicochemical properties.[2] These modifications can profoundly influence a drug's dissolution rate, bioavailability, and overall clinical efficacy.[4][5]

The target API, this compound, is a weakly basic compound due to the presence of the piperidine nitrogen. Its successful development may be contingent on identifying a salt form that enhances its aqueous solubility and solid-state stability. This document serves as a practical guide to achieving that goal.

The Parent Molecule: this compound

Before proceeding to salt formation, understanding the parent molecule is essential. A plausible and efficient synthesis involves the nucleophilic aromatic substitution of 2-chloro-4-methylpyrimidine with 4-piperidinemethanol.

Caption: Plausible synthesis of the parent free base molecule.

The resulting free base is expected to be a crystalline solid with limited aqueous solubility, making it a prime candidate for salt formation to improve its biopharmaceutical profile.

Principles of Salt Selection and Screening

A successful salt screening program is not a matter of trial and error but a structured, rational process.[5]

The pKa Rule

The fundamental principle governing stable salt formation is the pKa difference (ΔpKa) between the API and the counterion.[6] For a basic drug like ours, a stable salt is expected when the pKa of its conjugate acid is at least 2-3 units higher than the pKa of the acidic counterion (ΔpKa = pKa(base) - pKa(acid) > 2).[1][6] This ensures a high degree of proton transfer from the acid to the base, forming a stable ionic bond.[5]

Counterion Selection

While numerous counterions are available, a select few are frequently used in approved pharmaceuticals due to their established safety and favorable properties.[7] For our basic API, common and effective choices include:

-

Inorganic Acids: Hydrochloric acid (HCl)

-

Sulfonic Acids: Methanesulfonic acid (mesylate)

-

Carboxylic Acids: Tartaric acid, Citric acid, Maleic acid[8]

General Salt Screening Workflow

A medium-throughput screening approach is often most effective.[9] This involves reacting the free base with a library of selected acids in various solvent systems to induce crystallization.

Caption: General workflow for pharmaceutical salt screening.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Preparation of the Hydrochloride Salt

The hydrochloride is the most common salt form for basic APIs, often exhibiting good crystallinity and solubility.[7]

-

Materials:

-

This compound (Free Base, 1.0 eq)

-

4M HCl in Dioxane or 2M HCl in Diethyl Ether (1.05 eq)

-

Solvent: Isopropanol (IPA) or Ethyl Acetate (EtOAc), anhydrous

-

-

Methodology:

-

Dissolve the free base (e.g., 1.0 g) in the chosen solvent (e.g., 20 mL IPA) with gentle warming if necessary to achieve a clear solution.

-

Cool the solution to room temperature and stir.

-

Slowly add the HCl solution dropwise to the stirred solution. A precipitate should form almost immediately.[10]

-

Continue stirring the resulting slurry at room temperature for 2-4 hours to ensure complete salt formation and crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of the cold solvent (e.g., 2 x 5 mL cold IPA) to remove any unreacted starting material or excess acid.

-

Dry the solid under vacuum at 40-50°C to a constant weight.

-

Protocol 2: Preparation of the Mesylate Salt

Mesylate salts are often chosen for their high solubility and stability.[11]

-

Materials:

-

This compound (Free Base, 1.0 eq)

-

Methanesulfonic acid (MsOH, 1.0 eq), high purity

-

Solvent: Acetone or Ethanol (EtOH)

-

-

Methodology:

-

Dissolve the free base (e.g., 1.0 g) in the chosen solvent (e.g., 25 mL Acetone).

-

In a separate vial, dilute the methanesulfonic acid with a small amount of the same solvent (e.g., 1.0 eq in 5 mL Acetone).

-

Slowly add the MsOH solution to the stirred free base solution at room temperature.

-

If precipitation does not occur immediately, continue stirring for 30 minutes. The solution can be cooled in an ice bath or a small amount of anti-solvent (e.g., MTBE) can be added to induce crystallization.

-

Stir the resulting slurry for 4-6 hours to maximize yield and crystallinity.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold solvent (e.g., 2 x 5 mL cold Acetone).

-

Dry the solid under vacuum at 40-50°C to a constant weight.

-

Expert Insight: When using alcoholic solvents like methanol or ethanol, there is a regulatory concern about the potential formation of genotoxic alkyl mesylate impurities.[12] Performing the reaction at room temperature or below and avoiding prolonged heating minimizes this risk. Adding a small percentage of water (5-10%) to the solvent can also suppress this side reaction.[12]

-

Protocol 3: Preparation of the L-Tartrate Salt

Dicarboxylic acids like tartaric acid can form salts with 1:1 or 2:1 (API:acid) stoichiometry and can be useful for resolving racemates if the API is chiral.

-

Materials:

-

This compound (Free Base, 1.0 eq)

-

L-Tartaric Acid (1.0 eq)

-

Solvent: 95% Ethanol / 5% Water

-

-

Methodology:

-

Prepare separate solutions of the free base (e.g., 1.0 g in 15 mL of 95% EtOH) and L-tartaric acid (1.0 eq in 10 mL of 95% EtOH). Gentle heating may be required to fully dissolve both solids.

-

While both solutions are warm, add the tartaric acid solution to the free base solution with stirring.

-

Allow the combined solution to cool slowly to room temperature. Crystallization should occur upon cooling. Do not cool rapidly, as this can lead to the formation of amorphous material or small, poorly-filterable crystals.

-

Once the slurry has formed, continue stirring at room temperature for at least 6 hours, or overnight, to allow for crystal growth.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold 95% EtOH.

-

Dry the solid under vacuum at 50°C to a constant weight.

-

Physicochemical Characterization of Salt Forms

Once prepared, each salt must be rigorously characterized to determine if its properties are superior to the free base.[1] A multi-technique approach is essential for a complete understanding.[13]

Caption: Key analytical techniques for salt form characterization.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary tool for analyzing the solid state of a pharmaceutical material.[14][15] It provides a unique "fingerprint" for a specific crystalline form.

-

Purpose: To confirm the formation of a new crystalline phase distinct from the free base and to identify any potential polymorphism.[14] A sharp, well-defined pattern indicates a highly crystalline material, which is generally desirable. A broad, featureless halo indicates amorphous material.

-

Protocol: A small amount of the salt powder is gently packed onto a sample holder and analyzed using a diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 2° to 40°.

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties of the salt.[16][17]

-

DSC Purpose: To determine the melting point (Tm) and detect other thermal events like glass transitions or polymorphic transformations. A sharp, high-melting endotherm is often indicative of a stable crystalline form.[18]

-

TGA Purpose: To quantify the amount of volatile content (water or residual solvent) in the sample. A weight loss step before decomposition suggests the presence of a hydrate or solvate.[11][18]

-

Protocol: 2-5 mg of the sample is weighed into an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

Aqueous Solubility

Improving aqueous solubility is a primary driver for salt formation.[2][6]

-

Purpose: To quantify the increase in solubility compared to the free base. This should be tested in various media, including water, and pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.

-

Protocol: An excess of the solid salt is added to a known volume of the test medium. The resulting slurry is agitated at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved API in the filtrate is determined by a validated analytical method like HPLC.

Data Summary and Salt Form Selection

The final step is to consolidate all the characterization data into a clear, comparative format to facilitate a data-driven decision.[13][19]

| Property | Free Base | Hydrochloride Salt | Mesylate Salt | L-Tartrate Salt |

| Counterion | N/A | HCl | Methanesulfonic Acid | L-Tartaric Acid |

| Stoichiometry (API:Acid) | N/A | 1:1 | 1:1 | 1:1 (or 2:1) |

| Crystallinity (XRPD) | Crystalline | Highly Crystalline | Crystalline | Crystalline |

| Melting Point (DSC) | ~150 °C | >220 °C | ~190 °C | ~175 °C |

| Water Content (TGA) | <0.2% | <0.5% (Anhydrous) | ~4.0% (Monohydrate) | <0.5% (Anhydrous) |

| Aqueous Solubility (pH 6.8) | <0.1 mg/mL | ~15 mg/mL | ~35 mg/mL | ~5 mg/mL |

| Hygroscopicity | Non-hygroscopic | Slightly hygroscopic | Moderately hygroscopic | Non-hygroscopic |

| Chemical/Physical Stability | Stable | Stable | Potential for hydrate formation | Stable |

Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental results must be used for final selection.

Selection Rationale: Based on the illustrative data, the Mesylate Salt offers the most significant improvement in aqueous solubility, a key objective.[11] However, its tendency to form a hydrate and its moderate hygroscopicity must be carefully managed during formulation development. The Hydrochloride Salt presents a good balance of improved solubility and excellent physical stability, making it a strong and often preferred candidate.[7] The final choice will depend on the specific requirements of the intended dosage form and the overall development strategy.

References

- Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

- Paulekuhn, G. S., et al. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry. [Link]

- Rane, Y., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

- Salt Screening. Improved Pharma. [Link]

- Kumar, L. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

- Dubowchik, G. M., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters. [Link]

- Stewart, K. D., et al. (2024). Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax. Molecular Pharmaceutics. [Link]

- Tartrate and aspartate salts (tar and asp indicate tartrate and aspartate anions, respectively). ResearchGate. [Link]

- Goud, N. R., et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. [Link]

- Jackson, G., et al. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Heart. [Link]

- Chyall, L. (2012). Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]

- How to salt screen using the Crystal 16. Technobis. [Link]

- Forming oxalte salts of amines. Sciencemadness.org. [Link]

- Salt selection in pharmaceutical product development. Slideshare. [Link]

- Process for the preparation of the mesylate salt trihydrate of 1-(4-Hydroxyphenyl)-2-(4-Hydroxy-4-Phenylpiperidin-1-YL).

- Hydrochloride salt of amine. Reddit. [Link]

- Isolation (Recovery) of amines. University of Alberta. [Link]

- Gidwani, B., & Vyas, A. (2012). Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. Chemistry Central Journal. [Link]

- Sieroń, A., & Pepliński, Z. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. International Journal of Molecular Sciences. [Link]

- Formation of Mesylate Salts and avoiding Alkylmesylates. Reddit. [Link]

- METHODS FOR SALT ANALYSIS. The Salt Industry Center of Japan. [Link]

- Brittain, H. G. (2009). Strategy for the Prediction and Selection of Drug Substance Salt Forms. AAPS PharmSciTech. [Link]

- Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]

- Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]

- Trivedi, M. K., et al. (2016). Physicochemical, Thermal and Spectroscopic Characterization of Sodium Selenate Using XRD, PSD, DSC, TGA/DTG, UV-vis, and FT-IR. Ankara Üniversitesi Eczacılık Fakültesi Dergisi. [Link]

- Anderson, B. D., et al. (2000). Salt form selection and characterization of LY333531 mesylate monohydrate. Journal of Pharmaceutical Sciences. [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- 1-Methyl-4-piperidone. Wikipedia. [Link]

- Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis Online. [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. rjpdft.com [rjpdft.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bjcardio.co.uk [bjcardio.co.uk]

- 5. pharmtech.com [pharmtech.com]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. researchgate.net [researchgate.net]

- 9. crystallizationsystems.com [crystallizationsystems.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Salt form selection and characterization of LY333531 mesylate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. improvedpharma.com [improvedpharma.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns [mdpi.com]

- 16. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tainstruments.com [tainstruments.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. salt selection in pharmaceutical product development | PPTX [slideshare.net]

Troubleshooting & Optimization

Technical Support Center: Optimization of (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol Synthesis

Status: Active Ticket ID: CHEM-SNAR-0042 Subject: Yield Improvement & Troubleshooting for 2-Aminopyrimidine Coupling

Executive Summary & Reaction Context

This guide addresses the synthesis of (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol via Nucleophilic Aromatic Substitution (

The Core Challenge:

While standard

Reaction Scheme

-

Nucleophile: Piperidin-4-ylmethanol

-

Mechanism: Addition-Elimination (

) via a Meisenheimer complex.

Troubleshooting Guide (FAQ Format)

Issue A: "My reaction stalls at 60-70% conversion even after 24 hours."

Diagnosis: Kinetic Deactivation. The 4-methyl group reduces the electrophilicity of the C-2 position. Standard conditions (Ethanol/Reflux or THF/RT) often provide insufficient thermal energy to overcome the activation barrier efficiently.

Corrective Actions:

-

Solvent Switch: Transition from protic solvents (EtOH) to polar aprotic solvents like DMSO or NMP . These solvents solvate the cation (e.g.,

) while leaving the nucleophilic anion (or amine) "naked" and more reactive. -